N-(2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

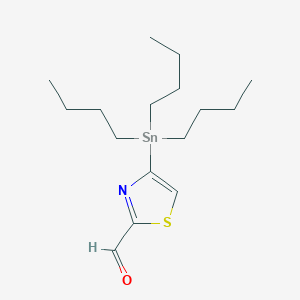

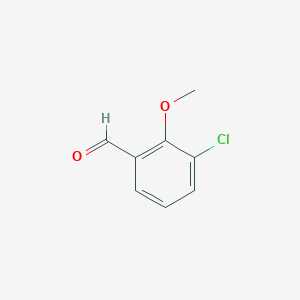

“N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a compound that has been synthesized and studied for its potential applications . It is a colorless to yellow liquid or semi-solid or solid .

Synthesis Analysis

This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was identified using FT-IR, 1H NMR, and mass spectroscopy .Molecular Structure Analysis

The crystal structure of the compound has been studied using X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .Chemical Reactions Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 529.3±50.0 °C and a predicted density of 1.22±0.1 g/cm3 at 20 °C and 760 Torr . The pKa of the compound is predicted to be 13.34±0.70 .科学研究应用

Organic Synthesis

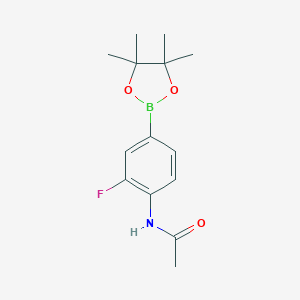

This compound is a valuable intermediate in organic synthesis, particularly in carbon-carbon coupling reactions. Its boronic ester group is pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used to form biaryl compounds . The presence of fluorine enhances the compound’s electrophilicity, making it a reactive partner in these couplings.

Drug Design and Discovery

Due to its structural features, this compound can be utilized in the design of FLAP inhibitors . FLAP (5-lipoxygenase-activating protein) regulators are important in controlling inflammatory responses, and thus, this compound has potential applications in creating new anti-inflammatory drugs .

Crystallography

The compound’s well-defined crystal structure makes it suitable for X-ray crystallography studies. Researchers can use it to understand molecular conformations and interactions, which is crucial in fields like mineralogy and materials science .

Density Functional Theory (DFT) Studies

The compound is used in DFT studies to calculate molecular structures and compare them with experimental values. This helps in understanding the electrostatic potential and frontier molecular orbitals , which are important in predicting reactivity and stability .

Boron Neutron Capture Therapy (BNCT)

As a boronic acid derivative, this compound has potential applications in BNCT, a cancer treatment method that targets tumor cells at the molecular level. Its boron content makes it suitable for capturing neutrons and destroying cancer cells .

Polymer Science

In polymer science, the compound can be used to create feedback control drug transport polymers . These polymers have applications in targeted drug delivery systems, particularly in cancer therapy .

未来方向

The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme . Therefore, this compound could have potential applications in the development of new drugs or therapies.

作用机制

Target of Action

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, also known as 4-Acetamido-3-fluorophenylboronic acid, pinacol ester, is a boric acid derivative Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Mode of Action

It is known that boronic acid pinacol ester compounds have unique structures that confer good biological activity and pharmacological effects . They are stable to water and air, making them important nucleophiles in the Suzuki reaction .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to have wide applications in various biochemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .

Pharmacokinetics

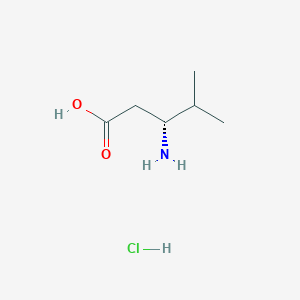

It is known that fluorine-containing compounds, like this one, have high biological activity, strong stability, and drug resistance due to the strong electronegativity of fluorine atoms enhancing the affinity to carbon .

Result of Action

Boronic acid pinacol ester compounds are known for their significant role in various chemical reactions and their wide applications in medical treatments, including cancer therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that boronic acid pinacol ester compounds are stable to water and air . .

属性

IUPAC Name |

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(8-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMXRFQDZUWQLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620180 |

Source

|

| Record name | N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |

CAS RN |

269410-27-7 |

Source

|

| Record name | N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

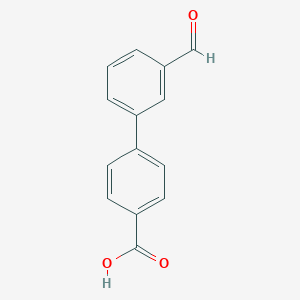

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)

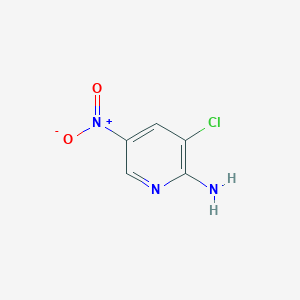

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)